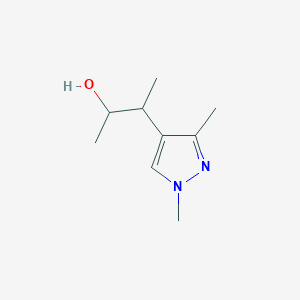
3-(1,1-Dimethylethyl)-5(4H)-isoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dimethylethyl)-5(4H)-isoxazolone is a chemical compound known for its unique structure and properties It belongs to the class of isoxazolones, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 3-(1,1-Dimethylethyl)-5(4H)-isoxazolone typically involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the isoxazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(1,1-Dimethylethyl)-5(4H)-isoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazolone ring to more saturated structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,1-Dimethylethyl)-5(4H)-isoxazolone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(1,1-Dimethylethyl)-5(4H)-isoxazolone exerts its effects involves interactions with various molecular targets. The isoxazolone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, modulating biological processes.
Comparison with Similar Compounds
3-(1,1-Dimethylethyl)-5(4H)-isoxazolone can be compared with other isoxazolone derivatives, such as:
3-Methyl-5(4H)-isoxazolone: Similar structure but with a methyl group instead of a tert-butyl group.
3-Phenyl-5(4H)-isoxazolone: Contains a phenyl group, offering different reactivity and applications.
3-Ethyl-5(4H)-isoxazolone: An ethyl group substitution, affecting its physical and chemical properties.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to other isoxazolone derivatives.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-tert-butyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)5-4-6(9)10-8-5/h4H2,1-3H3 |
InChI Key |
NXPNBKNROINPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13274921.png)
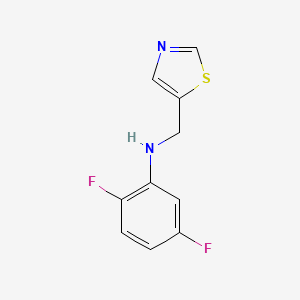
![2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13274923.png)
![2-Methyl-2-[(2-methylpentyl)amino]propane-1,3-diol](/img/structure/B13274926.png)
![3-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13274945.png)
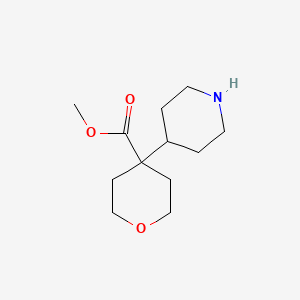
![7-(methoxymethyl)-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13274972.png)
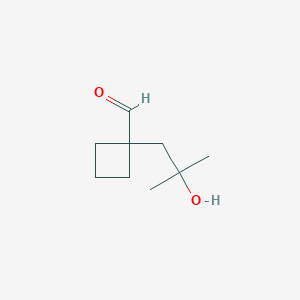
![4-[(3-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13274994.png)


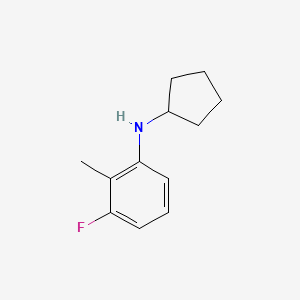
![N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline](/img/structure/B13275010.png)
